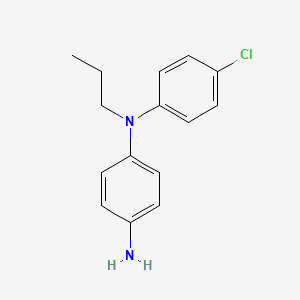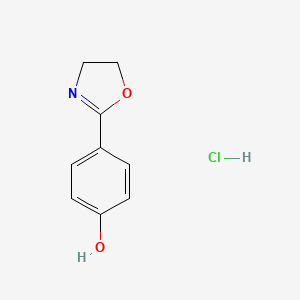![molecular formula C24H36N2O2 B14363951 2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol CAS No. 92633-22-2](/img/no-structure.png)
2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol is a complex organic compound characterized by its unique molecular structure, which includes a decane backbone linked to diphenol groups through azanediylmethylene bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol typically involves the reaction of decane-1,10-diamine with 2-hydroxybenzaldehyde under reflux conditions in an ethanol solution. The reaction mixture is refluxed for several hours, followed by cooling to room temperature to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under appropriate conditions.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Wissenschaftliche Forschungsanwendungen
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The azanediylmethylene bridges facilitate binding to metal ions, making it an effective ligand in coordination complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol
- 2,2’-[Propane-1,3-diylbis(azanediylmethylene)]diphenol
- 2,2’-[Butane-1,4-diylbis(azanediylmethylene)]diphenol
Uniqueness
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol is unique due to its longer decane backbone, which provides greater flexibility and potential for forming extended coordination networks. This structural feature distinguishes it from similar compounds with shorter alkane backbones .
Eigenschaften
| 92633-22-2 | |
Molekularformel |
C24H36N2O2 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
2-[[10-[(2-hydroxyphenyl)methylamino]decylamino]methyl]phenol |
InChI |
InChI=1S/C24H36N2O2/c27-23-15-9-7-13-21(23)19-25-17-11-5-3-1-2-4-6-12-18-26-20-22-14-8-10-16-24(22)28/h7-10,13-16,25-28H,1-6,11-12,17-20H2 |
InChI-Schlüssel |
NVPDRESVIUDSAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCCCCCCCCCCNCC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)


![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)

